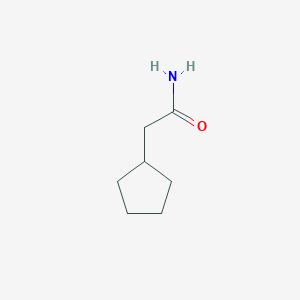
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine is an organic compound with the molecular formula C10H15N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 1,2,3,4-tetrahydronaphthalen-1-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with hydrazine. One common method is the reduction of 1-nitro-1,2,3,4-tetrahydronaphthalene using hydrazine hydrate in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding naphthalene derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: Reacts with electrophiles to form substituted hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrazine hydrate and Pd/C are frequently used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used under mild conditions.
Major Products:
Oxidation: Produces naphthalene derivatives.
Reduction: Leads to more saturated hydrazine derivatives.
Substitution: Forms various substituted hydrazine compounds.
Applications De Recherche Scientifique
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Tetrahydrozoline: A related compound with a similar structure but different functional groups.
Nadolol: Contains a tetrahydronaphthalene moiety but with additional functional groups.
PB28: A piperazine derivative with a tetrahydronaphthalene group.
Uniqueness: (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine is unique due to its specific hydrazine functional group, which imparts distinct reactivity and potential biological activity compared to other similar compounds .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10,12H,3,5,7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFSPYNDXHSFPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578743 |
Source


|
| Record name | (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98074-64-7 |
Source


|
| Record name | (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)



